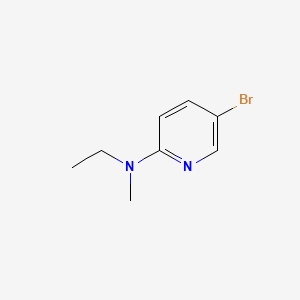

5-bromo-N-ethyl-N-methylpyridin-2-amine

Übersicht

Beschreibung

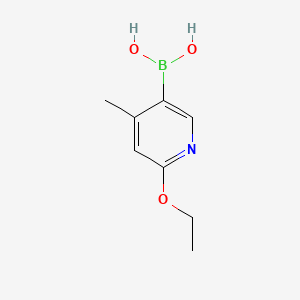

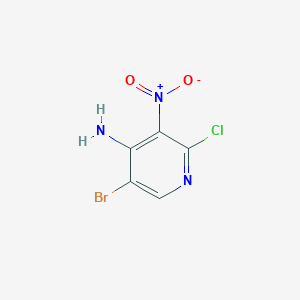

5-bromo-N-ethyl-N-methylpyridin-2-amine is a chemical compound with the CAS Number: 1197294-56-6 . It has a molecular weight of 215.09 . The compound is typically stored at room temperature and is available in liquid form .

Molecular Structure Analysis

The molecular structure of 5-bromo-N-ethyl-N-methylpyridin-2-amine is represented by the InChI Code: 1S/C8H11BrN2/c1-3-11(2)8-5-4-7(9)6-10-8/h4-6H,3H2,1-2H3 . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis

The specific chemical reactions involving 5-bromo-N-ethyl-N-methylpyridin-2-amine were not found in the search results. For a detailed analysis of the chemical reactions, it’s recommended to refer to the peer-reviewed papers or technical documents related to this compound .Physical And Chemical Properties Analysis

5-bromo-N-ethyl-N-methylpyridin-2-amine has a molecular weight of 215.09 . It is typically stored at room temperature and is available in liquid form .Wissenschaftliche Forschungsanwendungen

Applications in Environmental and Health Safety

- Biogenic Amines in Food Safety : Studies have focused on the role of biogenic amines in food safety, particularly in fish, where they are considered in the context of intoxication, spoilage, and the formation of nitrosamines. These studies highlight the significance of biogenic amines in determining food quality and safety, with implications for regulatory standards and public health (Bulushi et al., 2009).

Advanced Oxidation Processes for Environmental Remediation

- Degradation of Nitrogen-Containing Hazardous Compounds : Research on advanced oxidation processes (AOPs) emphasizes their efficacy in degrading recalcitrant nitrogen-containing compounds, including amines and azo dyes, in environmental matrices. This work underscores the potential of AOPs in mitigating environmental pollution by efficiently breaking down complex organic pollutants (Bhat & Gogate, 2021).

Biomedical Research and Drug Development

- Carcinogen Metabolites in Tobacco Research : Investigations into human urinary carcinogen metabolites offer insights into the connections between tobacco use and cancer. These studies identify specific nitrosamines and their metabolites as biomarkers, which are crucial for understanding carcinogenic exposure and risk, potentially guiding therapeutic and preventive strategies in oncology (Hecht, 2002).

Surface Chemistry and Material Science

- Amine-Functionalized Materials for CO2 Capture : Research on amine-functionalized metal–organic frameworks (MOFs) has been directed towards their application in CO2 capture and separation technologies. These materials exhibit strong interactions with CO2, attributed to the basic nature of amine groups, making them promising candidates for addressing climate change and energy sustainability challenges (Lin, Kong, & Chen, 2016).

Analytical Chemistry

- Ninhydrin Reaction for Amino Acid Analysis : The ninhydrin reaction, crucial for the analysis of amino acids, peptides, and proteins, serves as a foundational technique in both agricultural and biomedical sciences. This review highlights its applications across various fields, demonstrating the versatility and importance of amino acid analysis in scientific research (Friedman, 2004).

Safety And Hazards

The safety information for 5-bromo-N-ethyl-N-methylpyridin-2-amine indicates that it has a GHS07 pictogram and the signal word is "Warning" . The hazard statements include H302, and the precautionary statements include P280-P305+P351+P338 . The Material Safety Data Sheet (MSDS) provides more detailed safety and hazard information .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-bromo-N-ethyl-N-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2/c1-3-11(2)8-5-4-7(9)6-10-8/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCGQKVZZOLPQBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C1=NC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-N-ethyl-N-methylpyridin-2-amine | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 6-bromobenzo[d]thiazol-2-ylcarbamate](/img/structure/B597958.png)

![1-ethyl-3-p-tolyl-1H-pyrrolo[3,2-b]pyridine](/img/no-structure.png)

![tert-Butyl imidazo[1,2-a]pyridin-2-yl carbonate](/img/structure/B597965.png)

![Methanol,1-[3-[5-[2-[[(3R)-1-[(1-methyl-1H-pyrazol-3-yl)sulfonyl]-3-piperidinyl]amino]-4-pyrimidinyl]imidazo[2,1-b]oxazol-6-yl]phenoxy]-,1-(dihydrogen phosphate)](/img/structure/B597967.png)

![3-Bromo-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B597972.png)